Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)

Cycloheptylboronic acid, pinacol ester structure
931583-43-6 structure
商品名:Cycloheptylboronic acid, pinacol ester
CAS番号:931583-43-6
MF:C13H25BO2
メガワット:224.147404432297
MDL:MFCD16618961
CID:842381

Cycloheptylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • cycloheptenyl boronic acid pinacol ester
    • Cycloheptylboronic acid pinacol ester
    • 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • Cycloheptylboronic acid, pinacol ester
    • MDL: MFCD16618961
    • インチ: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
    • InChIKey: SXXIRRKFRJTGRV-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1CCCCCC1

計算された属性

  • せいみつぶんしりょう: 224.19500
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1

じっけんとくせい

  • PSA: 18.46000
  • LogP: 3.80300

Cycloheptylboronic acid, pinacol ester セキュリティ情報

Cycloheptylboronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Cycloheptylboronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB273495-1 g
Cycloheptylboronic acid, pinacol ester; 98%
931583-43-6
1g
€297.00 2023-06-22
TRC
C987878-100mg
Cycloheptylboronic acid, pinacol ester
931583-43-6
100mg
$98.00 2023-05-18
Fluorochem
216152-1g
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 95%
1g
£188.00 2022-03-01
Alichem
A449039518-5g
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 95%
5g
$614.76 2023-08-31
A2B Chem LLC
AD03196-250mg
Cycloheptylboronic acid, pinacol ester
931583-43-6 95%
250mg
$152.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245692-250mg
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 98%
250mg
¥1437.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245692-1g
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 98%
1g
¥2682.00 2024-04-25
A2B Chem LLC
AD03196-1g
Cycloheptylboronic acid, pinacol ester
931583-43-6 98%
1g
$176.00 2024-07-18
Enamine
EN300-6251991-2.5g
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6
2.5g
$446.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTD143-100mg
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 95%
100mg
¥576.0 2024-04-16

Cycloheptylboronic acid, pinacol ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 30 °C
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex
Sandfort, Frederik; Strieth-Kalthoff, Felix; Klauck, Felix J. R.; James, Michael J.; Glorius, Frank, Chemistry - A European Journal, 2018, 24(65), 17210-17214

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; overnight, rt
リファレンス
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade
Shu, Chao; Noble, Adam ; Aggarwal, Varinder K., Angewandte Chemie, 2019, 58(12), 3870-3874

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Cupric chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium methoxide ;  30 min, rt
1.3 1 h, rt
リファレンス
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
Bose, Shubhankar Kumar; Brand, Simon; Omoregie, Helen Oluwatola; Haehnel, Martin; Maier, Jonathan; et al, ACS Catalysis, 2016, 6(12), 8332-8335

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
リファレンス
Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane
Sun, Beiqi; Zheng, Sihan; Mo, Fanyang, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; overnight, rt
リファレンス
Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual Catalysis
Zhao, Xian; Feng, Xiaoliang; Chen, Fan; Zhu, Shengqing; Qing, Feng-Ling; et al, Angewandte Chemie, 2021, 60(51), 26511-26517

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ;  12 h, rt
リファレンス
Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticles
Zhou, Xin-Feng; Wu, Ya-Dong; Dai, Jian-Jun; Li, Yong-Jia; Huang, Yu; et al, RSC Advances, 2015, 5(58), 46672-46676

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
Electro-initiated preparation method of alkyl boride
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium methoxide ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ;  12 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine
Zhang, Li; Wu, Zhong-Qian; Jiao, Lei, Angewandte Chemie, 2020, 59(5), 2095-2099

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ;  6 h, 20 °C
1.2 Reagents: Triethylamine ;  6 h, rt
リファレンス
Light-Mediated Sulfur-Boron Exchange
Panferova, Liubov I.; Dilman, Alexander D., Organic Letters, 2021, 23(10), 3919-3922

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Zinc chloride ,  1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ;  30 min, rt
1.2 Reagents: Potassium tert-butoxide ;  30 min, rt
1.3 1 h, rt
リファレンス
Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room Temperature
Bose, Shubhankar Kumar; Fucke, Katharina; Liu, Lei; Steel, Patrick G.; Marder, Todd B., Angewandte Chemie, 2014, 53(7), 1799-1803

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Catecholborane ,  Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ;  1 h, rt
リファレンス
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; Cui, Penglei; Xia, Chungu; Wu, Lipeng, Angewandte Chemie, 2021, 60(22), 12298-12303

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Catecholborane ,  Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ;  1 h, rt
リファレンス
Method for directly preparing alkyl boronate compound from alkyl halide
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride ,  N,N′-Dicyclohexylurea ,  Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ;  12 h, 35 °C
1.2 Reagents: Triethylamine ;  1 h, 23 °C
1.3 Solvents: Water ;  23 °C
リファレンス
Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis
Okita, Toshimasa; Aida, Kazuhiro; Tanaka, Keisuke; Ota, Eisuke ; Yamaguchi, Junichiro, Precision Chemistry, 2023, 1(2), 112-118

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol ,  Water ;  48 h, 50 °C
リファレンス
Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism
Liu, Qianyi; Hong, Junting; Sun, Beiqi; Bai, Guangcan; Li, Feng; et al, Organic Letters, 2019, 21(17), 6597-6602

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Isobutanol ,  Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ;  5 min, cooled
1.2 24 h, 60 °C
リファレンス
Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides
Yi, Jun; Liu, Jin-Hui; Liang, Jun; Dai, Jian-Jun; Yang, Chu-Ting; et al, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ;  2 h, 30 °C
リファレンス
Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air
Jiao, Zhi-Feng; Tian, Ya-Ming ; Guo, Xiao-Ning ; Radius, Udo ; Braunschweig, Holger; et al, Journal of Catalysis, 2021, 395, 258-265

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Boron esterification reaction method catalyzed by alkyl bromide without transition metal
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Iron(III) acetylacetonate Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 12 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl Electrophiles
Atack, Thomas C.; Lecker, Rachel M.; Cook, Silas P., Journal of the American Chemical Society, 2014, 136(27), 9521-9523

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 37 °C
リファレンス
Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides
Yang, Chu-Ting; Zhang, Zhen-Qi; Tajuddin, Hazmi; Wu, Chen-Cheng; Liang, Jun; et al, Angewandte Chemie, 2012, 51(2), 528-532

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Bis(pinacolato)diborane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  25 °C
リファレンス
Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters
Wang, Bingbing; Peng, Pan; Ma, Wan; Liu, Zhao; Huang, Cheng; et al, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

Cycloheptylboronic acid, pinacol ester Raw materials

Cycloheptylboronic acid, pinacol ester Preparation Products

Cycloheptylboronic acid, pinacol ester 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester
A859858
清らかである:99%
はかる:1g
価格 ($):219.0